3-(2,2-Dimethoxyethoxy)-2-pyridinamine is an organic compound characterized by a pyridine ring substituted with a dimethoxyethoxy group and an amino group. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. The systematic name reflects its structural features, including the presence of two methoxy groups attached to an ethoxy chain linked to the pyridine nitrogen.
This compound can be sourced from various chemical suppliers and is classified as a pyridine derivative. Pyridines are a class of aromatic heterocyclic compounds that are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
The synthesis of 3-(2,2-Dimethoxyethoxy)-2-pyridinamine typically involves multi-step organic reactions. One common method includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 3-(2,2-Dimethoxyethoxy)-2-pyridinamine can be represented as follows:
This structure includes a pyridine ring with an amino group at the 2-position and a dimethoxyethoxy substituent at the 3-position.
3-(2,2-Dimethoxyethoxy)-2-pyridinamine participates in various chemical reactions typical of amines and pyridine derivatives:
The reactivity of this compound is influenced by the electron-donating effects of the methoxy groups and the electron-withdrawing nature of the pyridine ring.
In vitro studies may reveal specific pathways through which this compound exerts its biological effects, potentially involving modulation of signaling pathways or enzyme inhibition.
3-(2,2-Dimethoxyethoxy)-2-pyridinamine has potential applications in:
This compound's unique structure offers opportunities for further exploration in medicinal chemistry and materials science.
Heterocyclic compounds, particularly nitrogen-containing scaffolds, form the structural backbone of >85% of FDA-approved small-molecule pharmaceuticals. Among these, pyridine derivatives stand out for their versatility in drug design, offering tunable electronic properties, hydrogen-bonding capabilities, and metabolic stability. The compound 3-(2,2-Dimethoxyethoxy)-2-pyridinamine exemplifies this strategic integration, merging a 2-aminopyridine pharmacophore with an ether-linked dimethoxyethoxy side chain. This molecular architecture leverages established structure-activity relationship (SAR) principles while enabling novel interactions with biological targets, positioning it within the evolution of kinase inhibitors and antimicrobial agents [2] [10].
The 2-aminopyridine moiety is a privileged scaffold in drug discovery due to:
Drug/Compound | Target | Therapeutic Application | Key Structural Feature | |
---|---|---|---|---|
Imatinib (Metabolite) | BCR-ABL Kinase | Chronic Myeloid Leukemia | 2-Aminopyrimidine core | |
Aminopyridine Compound 9 | LRRK2 Kinase | Neurodegenerative Disease | 3-Triazolyl-4-phenyl substitution | |
MK-4965 | HIV Reverse Transcriptase | HIV Infection | Pyrazolo[3,4-b]pyridine linkage | |
Target Compound | Under Investigation | N/A | 3-(2,2-Dimethoxyethoxy) chain | [1] [6] [7] |
Ether linkages, particularly polyoxyethylene chains like 2,2-dimethoxyethoxy, confer distinct advantages:
C-3 Substituent | Solubility (log S) | Kinase IC₅₀ (μM) | Key Observation | |
---|---|---|---|---|
-H (Unsubstituted) | -2.1 | 16.0 | Baseline activity, low solubility | |
-OCH₂CH₂OH | -1.3 | 6.7 | Improved solubility & potency | |
-S-CH₂Ph | -3.0 | 8.2 | Higher lipophilicity, moderate gain | |
-OCH₂CH(OCH₃)₂ | -0.9* | Under Study* | Optimal solubility predicted | [1] [9] |
* Computational prediction via QSPR models
The development of pyridine therapeutics has progressed through key phases:
Era | Compound | Target/Activity | Pyridine Modification | |
---|---|---|---|---|
1995 | Fasudil | ROCK Kinase (Cerebral Vasospasm) | Isoquinoline core | |
2001 | Imatinib | BCR-ABL Kinase (CML) | 2-Phenylaminopyrimidine | |
2015 | Aminopyridine LRRK2i | LRRK2 Kinase (Parkinson’s) | 3-Triazolyl-4-(solubilizing group) | |
2020s | Target Compound | Kinases/Microbial Targets (TBD) | 3-(2,2-Dimethoxyethoxy) chain | [1] [2] [5] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: